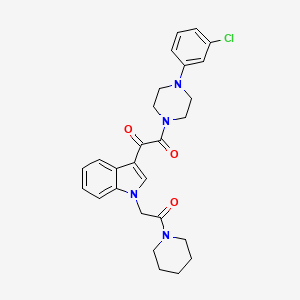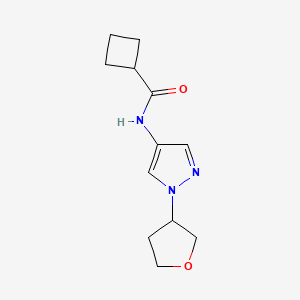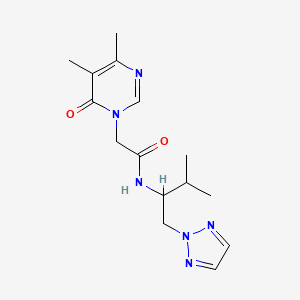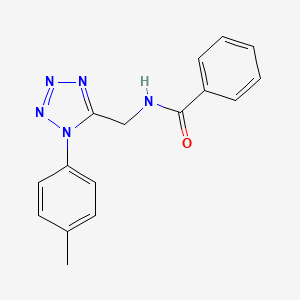![molecular formula C15H14F2N2O3S B2590129 Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate CAS No. 832147-32-7](/img/structure/B2590129.png)
Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate, commonly known as DAPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
DAPA's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer research, DAPA has been shown to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis through the activation of caspase-3. In inflammation research, DAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the production of inflammatory mediators. In neurodegenerative disease research, DAPA has been shown to have antioxidant properties and protect against oxidative stress.
Biochemical and Physiological Effects:
DAPA has been shown to have various biochemical and physiological effects. In cancer research, DAPA has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammation research, DAPA has been shown to reduce inflammation and pain. In neurodegenerative disease research, DAPA has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of using DAPA in lab experiments is its synthetic nature, which allows for precise control over its composition and purity. Additionally, DAPA has been shown to have low toxicity in animal studies, making it a promising candidate for further research. One limitation of using DAPA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on DAPA. In cancer research, further studies are needed to determine its efficacy in different types of cancer and its potential use in combination with other drugs. In inflammation research, further studies are needed to determine its efficacy in different inflammatory conditions and its potential use as an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). In neurodegenerative disease research, further studies are needed to determine its efficacy in different neurodegenerative diseases and its potential use as a neuroprotective agent.
In conclusion, DAPA is a synthetic compound that has shown potential therapeutic properties in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DAPA as a therapeutic agent.
合成法
DAPA is synthesized through a multi-step process starting with the reaction of 3,4-difluoroaniline with 2,4-dichloropyrimidine to form the intermediate 4-(3,4-difluorophenyl)pyrimidine-2-amine. This intermediate is then reacted with ethyl 2-bromoacetate and potassium carbonate to form the final product, DAPA.
科学的研究の応用
DAPA has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, DAPA has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that DAPA can reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disease research, DAPA has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
ethyl 2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-2-21-13(20)9-23-15-18-7-6-12(19-15)10-4-3-5-11(8-10)22-14(16)17/h3-8,14H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYGTGBTSWJYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)



![4-(N,N-diethylsulfamoyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2590068.png)
![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)